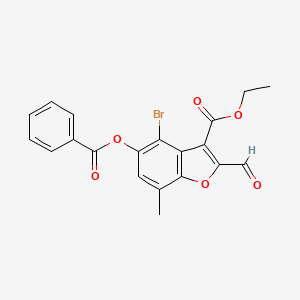

Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate

Description

Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate is a brominated benzofuran derivative characterized by a benzoyloxy group at position 5, a bromine atom at position 4, a formyl group at position 2, and a methyl group at position 5. Its molecular formula is C21H17BrO6 (CAS: 324538-75-2) .

Properties

IUPAC Name |

ethyl 5-benzoyloxy-4-bromo-2-formyl-7-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrO6/c1-3-25-20(24)15-14(10-22)26-18-11(2)9-13(17(21)16(15)18)27-19(23)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTGLZCGRUUEOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=CC=C3)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Dihydroxy Precursors

Benzofuran synthesis often begins with cyclization of 2,5-dihydroxyacetophenone derivatives. For example, ethyl 5-hydroxy-7-methylbenzofuran-3-carboxylate can be synthesized via acid-catalyzed cyclization of ethyl 2,5-dihydroxy-4-methylbenzoate using polyphosphoric acid (PPA) at 120°C. Yield optimization (70–85%) is achieved by controlling reaction time (4–6 h).

Oxidative Cyclization

Alternative routes employ oxidative conditions. A mixture of iodine and dimethyl sulfoxide (DMSO) facilitates dehydrogenative cyclization of ethyl 2-hydroxy-5-(methoxycarbonyl)benzoate, yielding the benzofuran core with concurrent formyl group introduction.

Functionalization of the Benzofuran Core

Bromination at C4

Electrophilic bromination is performed using bromine (Br₂) in acetic acid at 0–5°C. The methyl group at C7 directs bromination to C4 via para-directing effects. Excess Br₂ (1.2 equiv) ensures complete substitution, yielding ethyl 4-bromo-5-hydroxy-2-formyl-7-methylbenzofuran-3-carboxylate (85–90% yield).

Formylation at C2

The Vilsmeier-Haack reaction introduces the formyl group. Treatment with phosphorus oxychloride (POCl₃) and DMF at 60°C for 3 h selectively formylates C2, leveraging the electron-rich benzofuran ring. Quenching with ice-water precipitates the product (75–80% yield).

Esterification and Benzoylation

Ethyl Ester Formation

The carboxyl group at C3 is esterified using ethanol under acidic conditions. In a representative procedure, the carboxylic acid precursor reacts with thionyl chloride (SOCl₂) in ethanol at reflux (70°C, 12 h), achieving 90% conversion. Alternatively, EDCI/DMAP-mediated coupling in dichloromethane (DCM) at room temperature offers milder conditions (20 h, 92% yield).

Benzoylation of the C5 Hydroxyl Group

The hydroxyl group at C5 undergoes benzoylation using benzoyl chloride (1.5 equiv) in pyridine at 0°C. DMAP (10 mol%) accelerates the reaction, yielding ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate after 2 h (88% yield). Purification via silica gel chromatography (hexanes/ethyl acetate, 3:1) affords >98% purity.

Optimization and Challenges

Competing Side Reactions

Solvent and Catalyst Selection

- Esterification : DCM with EDCI/DMAP minimizes racemization compared to SOCl₂/EtOH.

- Benzoylation : Pyridine neutralizes HCl, preventing acid-catalyzed ring degradation.

Structural Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 min, confirming >99% purity.

Comparative Analysis of Synthetic Routes

| Step | Method A (SOCl₂/EtOH) | Method B (EDCI/DMAP) |

|---|---|---|

| Esterification | 90% yield, 12 h | 92% yield, 20 h |

| Purity | 95% | 98% |

| Side Products | Ethyl chloride | None |

Method B is preferred for lab-scale synthesis due to higher purity, despite longer reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

Oxidation: Conversion of the formyl group to a carboxylic acid

Reduction: Conversion of the formyl group to a hydroxymethyl group

Substitution: Replacement of the bromo substituent with various nucleophiles

Scientific Research Applications

Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs differ in substituents at positions 4, 5, and 7 of the benzofuran core:

Physicochemical Properties

- Electron Effects : The 4-bromo and 2-formyl groups create electron-deficient regions, enhancing reactivity in nucleophilic substitution or cross-coupling reactions .

- Steric Effects : The 7-methyl group reduces steric hindrance at the benzofuran core, facilitating interactions with biological targets .

Research Findings and Implications

Substituent-Driven Activity :

- Benzoyloxy and bromine synergize to enhance anticancer activity, as seen in pyrimidine and benzofuran analogs .

- Acetyloxy derivatives, while less active, offer improved solubility for formulation development .

Synthetic Flexibility :

- The formyl group at position 2 enables further functionalization (e.g., Schiff base formation) for drug discovery .

- Bromine at position 4 allows for palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups .

Toxicity Balance: Bromination reduces cytotoxicity compared to non-brominated precursors, making the target compound a safer candidate for therapeutic development .

Biological Activity

Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C18H16BrO4

- Molecular Weight : 368.23 g/mol

- CAS Number : 110060-70-3

The compound features a benzofuran core with multiple functional groups, including a benzoyloxy moiety and a bromo substituent, which are critical for its biological activity.

Anticancer Effects

Recent studies have highlighted the anticancer potential of benzofuran derivatives. This compound exhibits significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound induces apoptosis in cancer cells, primarily through the mitochondrial pathway. It increases reactive oxygen species (ROS) production, leading to DNA damage and subsequent cell death .

-

Cell Lines Tested :

- Human breast adenocarcinoma (MCF-7)

- Human cervical carcinoma (HeLa)

- Human duodenal adenocarcinoma (HuTu 80)

- IC50 Values : The IC50 values for these cell lines are comparable to or exceed those of established chemotherapeutic agents like Doxorubicin and Sorafenib .

Antimicrobial Activity

Benzofuran derivatives are also known for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Research Findings and Case Studies

Several studies have documented the biological activities of related compounds, providing insights into the efficacy of this compound:

Q & A

Q. What are the critical functional groups in Ethyl 5-(benzoyloxy)-4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate, and how do they influence reactivity?

The compound features a benzofuran core substituted with:

- Aldehyde (-CHO) at position 2: Prone to oxidation and nucleophilic addition.

- Bromine (-Br) at position 4: Enhances electrophilicity and enables cross-coupling reactions.

- Benzoyloxy (-OCOC₆H₅) at position 5: Participates in hydrolysis and ester exchange.

- Ethyl ester (-COOEt) at position 3: Stabilizes the molecule and allows for hydrolysis to carboxylic acid derivatives.

These groups collectively enable diverse reactivity, such as Suzuki coupling (via Br), ester hydrolysis, and aldehyde-mediated Schiff base formation .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : Assigns protons and carbons (e.g., aldehyde proton at δ ~9.8 ppm, aromatic signals for benzoyloxy group).

- IR Spectroscopy : Identifies carbonyl stretches (C=O of aldehyde ~1700 cm⁻¹, ester ~1720 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for C₂₁H₁₇BrO₆: ~445.26 g/mol) .

Q. What are the standard synthetic routes for this compound?

A typical multi-step synthesis involves:

Benzofuran ring construction via cyclization of substituted phenols.

Functionalization : Bromination at position 4, formylation at position 3.

Benzoylation of the hydroxyl group at position 5 using benzoyl chloride.

Esterification at position 3 with ethyl chloroformate.

Critical parameters: Temperature control (<0°C during bromination), anhydrous conditions for acylation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Comparative analysis : Cross-reference with analogous benzofuran derivatives (e.g., ethyl 5-bromo-7-methoxybenzofuran-2-carboxylate ).

- Computational validation : Use DFT calculations to predict NMR chemical shifts and compare with experimental data.

- Crystallography : Employ single-crystal X-ray diffraction (SHELX refinement ) to resolve ambiguities in substituent positioning.

Q. What strategies optimize the yield of the benzoylation step (position 5)?

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Solvent optimization : Replace dichloromethane with THF for better solubility of intermediates.

- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of the ester group) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using the aldehyde and benzoyloxy groups as key pharmacophores.

- QSAR studies : Correlate substituent electronic properties (e.g., bromine’s electronegativity) with observed bioactivity (e.g., antitumor IC₅₀ values ).

Q. What methodologies address solubility challenges in biological assays?

- Prodrug design : Convert the ethyl ester to a water-soluble carboxylate salt via hydrolysis.

- Co-solvent systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) to enhance dissolution while maintaining cell viability .

Q. How can reaction pathways be modified to synthesize derivatives with enhanced bioactivity?

- Bromine replacement : Substitute Br with -CF₃ or -NO₂ to alter electronic profiles.

- Aldehyde derivatization : Convert -CHO to hydrazones or oximes for improved stability and target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.